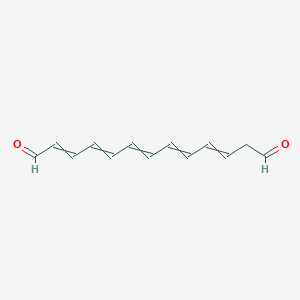
Trideca-2,4,6,8,10-pentaenedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-2,4,6,8,10-pentaenedial: is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10-pentaenedial typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes, followed by oxidation to form the desired pentaenedial structure. The reaction conditions often require a base catalyst and controlled temperature to ensure the formation of the conjugated system.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The choice of starting materials and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Trideca-2,4,6,8,10-pentaenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of trideca-2,4,6,8,10-pentaenoic acid.
Reduction: Formation of trideca-2,4,6,8,10-pentaenol.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trideca-2,4,6,8,10-pentaenedial is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids, due to its reactive aldehyde groups.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of Trideca-2,4,6,8,10-pentaenedial involves its reactivity with nucleophiles, such as amines and thiols, due to the presence of multiple aldehyde groups. These interactions can lead to the formation of Schiff bases or thioacetals, which are important in various biochemical pathways. The conjugated double bonds also allow for potential interactions with electron-rich species, making it a versatile compound in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Trideca-2,4,6,8,10-pentaenoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Trideca-2,4,6,8,10-pentaenol: Similar structure but with alcohol groups instead of aldehyde groups.
Trideca-2,4,6,8,10-pentaenamine: Similar structure but with amine groups instead of aldehyde groups.
Uniqueness: Trideca-2,4,6,8,10-pentaenedial is unique due to its multiple aldehyde groups and conjugated double bonds, which provide a high degree of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63792-10-9 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
trideca-2,4,6,8,10-pentaenedial |
InChI |
InChI=1S/C13H14O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-10,12-13H,11H2 |
InChI-Schlüssel |
VWTCBHUZQURMJR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CC=CC=CC=CC=CC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)

![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

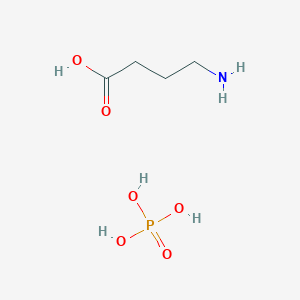
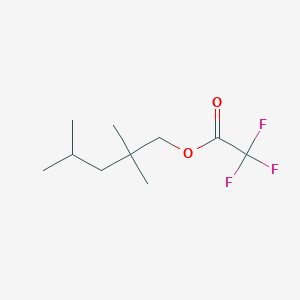
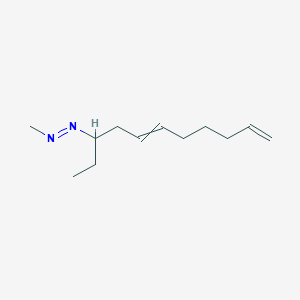

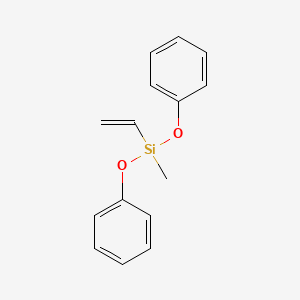
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
